An In-Depth Technical Guide to the Synthesis and Characterization of Chlorothiazide-¹³C,¹⁵N₂
An In-Depth Technical Guide to the Synthesis and Characterization of Chlorothiazide-¹³C,¹⁵N₂
This guide provides a comprehensive technical overview for the synthesis and characterization of isotopically labeled Chlorothiazide-¹³C,¹⁵N₂, a crucial internal standard for pharmacokinetic and metabolic studies. This document is intended for researchers, scientists, and drug development professionals with a background in synthetic and analytical chemistry.
Introduction: The Rationale for Isotopic Labeling
Stable isotope-labeled (SIL) compounds are indispensable tools in modern drug discovery and development. They serve as ideal internal standards in quantitative bioanalysis using mass spectrometry, offering identical chemical and physical properties to the analyte of interest but with a distinct mass. The synthesis of Chlorothiazide-¹³C,¹⁵N₂ involves the strategic incorporation of one ¹³C atom and two ¹⁵N atoms, resulting in a mass shift of +3 Da compared to the unlabeled drug. This mass difference allows for precise and accurate quantification, free from matrix effects and ion suppression phenomena that can plague bioanalytical assays.
Strategic Approach to the Synthesis of Chlorothiazide-¹³C,¹⁵N₂
The synthesis of Chlorothiazide-¹³C,¹⁵N₂ follows the well-established route for the unlabeled compound, with the isotopic labels introduced at key stages using commercially available labeled precursors. The overall synthetic strategy is a three-step process commencing from 3-chloroaniline.
Caption: Synthetic workflow for Chlorothiazide-¹³C,¹⁵N₂.
Part 1: Synthesis of 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride
The initial step involves the chlorosulfonation of 3-chloroaniline. This electrophilic aromatic substitution reaction introduces two sulfonyl chloride groups ortho and para to the amino group, which is a strong activating group.
Experimental Protocol:
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In a fume hood, to a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution, add chlorosulfonic acid (5 equivalents).
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Cool the flask in an ice-salt bath to 0-5 °C.
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Slowly add 3-chloroaniline (1 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The addition is highly exothermic.
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After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The precipitated solid, 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Causality of Experimental Choices:
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The use of excess chlorosulfonic acid ensures complete disulfonation.
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The controlled low-temperature addition of 3-chloroaniline is crucial to manage the exothermic nature of the reaction and prevent unwanted side reactions.
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Heating the reaction mixture drives the reaction to completion.
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Quenching the reaction on ice hydrolyzes the excess chlorosulfonic acid and precipitates the product.
Part 2: Synthesis of 4-Amino-6-chloro-1,3-di(¹⁵N-sulfonamide)benzene
This step introduces the two ¹⁵N atoms into the molecule through the amination of the disulfonyl chloride intermediate with ¹⁵N-labeled ammonia.
Experimental Protocol:
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Suspend the dried 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) in a pressure-resistant flask.
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Cool the suspension to 0 °C in an ice bath.
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Introduce a solution of ¹⁵N-ammonia (¹⁵NH₃) in an appropriate solvent (e.g., isopropanol) or bubble ¹⁵N-ammonia gas through the solution (at least 4 equivalents to react with both sulfonyl chloride groups and neutralize the generated HCl).
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Seal the flask and stir the reaction mixture at room temperature for 12-16 hours.
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Monitor the reaction for the disappearance of the starting material by TLC.
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Upon completion, remove the solvent under reduced pressure.
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Add water to the residue and stir. Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield 4-amino-6-chloro-1,3-di(¹⁵N-sulfonamide)benzene.
Causality of Experimental Choices:
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The use of a pressure-resistant vessel is necessary when using gaseous ammonia to ensure a sufficient concentration for the reaction to proceed.
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Using at least a stoichiometric amount of ¹⁵N-ammonia is critical for the complete conversion of the sulfonyl chloride groups to the corresponding ¹⁵N-sulfonamides. An excess is used to drive the reaction to completion.[1]
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The reaction is typically run at room temperature to avoid potential side reactions.
Part 3: Cyclization to form Chlorothiazide-¹³C,¹⁵N₂
The final step is the cyclization of the di(¹⁵N-sulfonamide) intermediate with ¹³C-labeled formic acid to form the benzothiadiazine ring system.[2]
Experimental Protocol:
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Suspend 4-amino-6-chloro-1,3-di(¹⁵N-sulfonamide)benzene (1 equivalent) in ¹³C-formic acid (H¹³COOH, at least 5 equivalents).
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Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The solid should gradually dissolve and then a new precipitate may form.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature.
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Add water to the mixture to precipitate the product completely.
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Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove any unreacted formic acid.
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The crude Chlorothiazide-¹³C,¹⁵N₂ can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
Causality of Experimental Choices:
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¹³C-formic acid serves as the source of the ¹³C-labeled carbon atom that forms the C2 position of the benzothiadiazine ring. Using it in excess also serves as the reaction solvent.[3]
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Refluxing the mixture provides the necessary thermal energy for the intramolecular cyclization to occur.[4]
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Purification by recrystallization is essential to obtain the final product with high purity, suitable for use as an analytical standard.
Characterization of Chlorothiazide-¹³C,¹⁵N₂
A rigorous characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized Chlorothiazide-¹³C,¹⁵N₂. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the incorporation of the stable isotopes.
Expected Results:
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Molecular Ion: The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of Chlorothiazide-¹³C,¹⁵N₂.
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Isotopic Enrichment: The isotopic distribution of the molecular ion cluster will confirm the level of ¹³C and ¹⁵N incorporation.
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Fragmentation Pattern: The tandem mass spectrometry (MS/MS) fragmentation pattern will be consistent with the structure of chlorothiazide, with fragments containing the labeled atoms showing the corresponding mass shifts.
| Parameter | Expected Value for Chlorothiazide | Expected Value for Chlorothiazide-¹³C,¹⁵N₂ |
| Molecular Formula | C₇H₆ClN₃O₄S₂ | C₆¹³CH₆ClN¹⁵N₂O₄S₂ |
| Monoisotopic Mass | 294.9488 | 297.9499 |
| Key MS/MS Fragment | m/z 205 (loss of SO₂NH₂) | m/z 207 (loss of SO₂¹⁵NH₂) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the position of the isotopic labels.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show a significantly enhanced signal for the carbon atom at the C2 position of the benzothiadiazine ring, which was introduced from the ¹³C-formic acid. The chemical shift of this carbon is expected to be around 150-160 ppm. Comparison with the ¹³C NMR spectrum of unlabeled chlorothiazide will clearly show the labeled position.
¹⁵N NMR Spectroscopy:
The ¹⁵N NMR spectrum will show signals corresponding to the two nitrogen atoms in the sulfonamide groups. The chemical shifts of sulfonamide nitrogens typically appear in the range of -250 to -350 ppm relative to liquid ammonia.[5] The presence of these signals will confirm the successful incorporation of the ¹⁵N labels.
¹H NMR Spectroscopy:
The ¹H NMR spectrum will be very similar to that of unlabeled chlorothiazide. However, the proton attached to the ¹³C-labeled carbon (at the C2 position) may exhibit a one-bond ¹³C-¹H coupling, which would appear as a doublet.
Data Summary
| Analysis | Parameter | Expected Result for Chlorothiazide-¹³C,¹⁵N₂ |
| HRMS | [M-H]⁻ | m/z 296.9421 |
| ¹³C NMR | Chemical Shift (C2) | ~155 ppm (enhanced signal) |
| ¹⁵N NMR | Chemical Shifts (SO₂¹⁵NH₂) | -250 to -350 ppm |
| Purity (HPLC) | Area % | ≥98% |
Conclusion
This in-depth technical guide outlines a robust and reliable methodology for the synthesis and characterization of Chlorothiazide-¹³C,¹⁵N₂. The provided protocols are based on established chemical principles and are designed to be reproducible in a standard synthetic chemistry laboratory. The detailed characterization plan ensures the final product meets the high standards of identity, purity, and isotopic enrichment required for its intended use as an internal standard in regulated bioanalysis.
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